(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
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Overview
Description
(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure. This compound features a furodioxolane ring system with azidomethyl and hydroxymethyl substituents, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furodioxolane ring and the introduction of the azidomethyl and hydroxymethyl groups. Common reagents used in these reactions include azides, alcohols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the azidomethyl group can produce amines.
Scientific Research Applications
(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
(3As,6R,6aS)-6-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: A structurally similar compound with a furodioxolane ring system.
(S)-(+)-ovigerine: An aporphine alkaloid with a benzo[d][1,3]dioxole structure.
Uniqueness
What sets (3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol apart is its combination of azidomethyl and hydroxymethyl groups, which provide unique reactivity and potential for diverse applications in chemical synthesis and biological studies.
Properties
Molecular Formula |
C9H15N3O5 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1 |
InChI Key |
ONUPUTISMDMKFY-XQXXSGGOSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
Origin of Product |
United States |
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